molecular formula C18H18N4O7 B14483891 Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate CAS No. 67031-19-0

Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate

Cat. No.: B14483891
CAS No.: 67031-19-0
M. Wt: 402.4 g/mol
InChI Key: VQRSZYIYOXRQNB-UHFFFAOYSA-N
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Description

Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate is an organic compound known for its unique structure and properties. This compound is characterized by the presence of a dinitrophenyl hydrazone moiety, which is often used in various chemical reactions and applications. The compound’s structure includes a methoxyphenyl group and a butanoate ester, making it a versatile molecule in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate typically involves the reaction of (2,4-dinitrophenyl)hydrazine with an appropriate aldehyde or ketone. One common method is the reaction of (2,4-dinitrophenyl)-hydrazine with 4-hydroxybenzaldehyde in ethanol under reflux conditions . The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can react with the hydrazone moiety under mild conditions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds and as a precursor for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for detecting specific biomolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions makes it useful in studying oxidative stress and related cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate is unique due to its combination of a dinitrophenyl hydrazone moiety with a methoxyphenyl group and a butanoate ester. This structure imparts specific chemical reactivity and stability, making it suitable for a wide range of applications in research and industry.

Properties

CAS No.

67031-19-0

Molecular Formula

C18H18N4O7

Molecular Weight

402.4 g/mol

IUPAC Name

methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate

InChI

InChI=1S/C18H18N4O7/c1-28-14-6-3-12(4-7-14)15(18(23)29-2)9-10-19-20-16-8-5-13(21(24)25)11-17(16)22(26)27/h3-8,10-11,15,20H,9H2,1-2H3

InChI Key

VQRSZYIYOXRQNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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